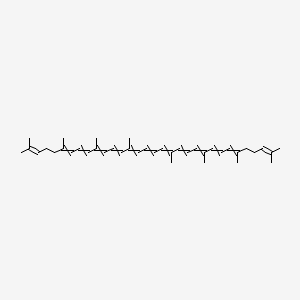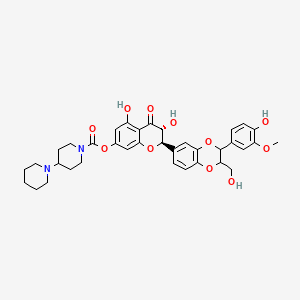
Antitumor agent-46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-46 is a novel compound known for its significant antiproliferative activity against cancer cells, particularly MCF-7 cells, with an IC50 value of 2.08 µM . This compound has garnered attention due to its potential in cancer therapy, demonstrating higher efficacy compared to some existing treatments.
Méthodes De Préparation
The synthesis of antitumor agent-46 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and acylation.
Final assembly: The final product is obtained by coupling the modified core structure with other chemical entities under specific conditions.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Antitumor agent-46 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Antitumor agent-46 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology research to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: In preclinical studies, this compound has shown promise as a potential therapeutic agent for various cancers, including breast cancer and leukemia.
Industry: The compound is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mécanisme D'action
The mechanism of action of antitumor agent-46 involves its interaction with specific molecular targets within cancer cells. The compound primarily targets the DNA replication machinery, inhibiting the synthesis of nucleic acids and preventing cell division . Additionally, it can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These actions result in the selective killing of cancer cells while sparing normal cells.
Comparaison Avec Des Composés Similaires
Antitumor agent-46 is unique compared to other similar compounds due to its higher potency and selectivity. Some similar compounds include:
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based drug that forms DNA crosslinks and induces apoptosis.
Compared to these compounds, this compound has shown superior efficacy in certain cancer cell lines and a better safety profile in preclinical studies .
Conclusion
This compound represents a promising advancement in cancer therapy, with its potent antiproliferative activity and unique mechanism of action. Ongoing research continues to explore its full potential and applications in various scientific fields.
Propriétés
Formule moléculaire |
C36H40N2O11 |
|---|---|
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
[(2R,3R)-3,5-dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-oxo-2,3-dihydrochromen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H40N2O11/c1-45-27-15-20(5-7-24(27)40)34-30(19-39)47-26-8-6-21(16-28(26)48-34)35-33(43)32(42)31-25(41)17-23(18-29(31)49-35)46-36(44)38-13-9-22(10-14-38)37-11-3-2-4-12-37/h5-8,15-18,22,30,33-35,39-41,43H,2-4,9-14,19H2,1H3/t30?,33-,34?,35+/m0/s1 |
Clé InChI |
WJMKIIVEYAYXPY-WUJHEHBBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCC(CC6)N7CCCCC7)O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



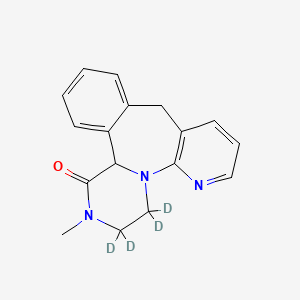

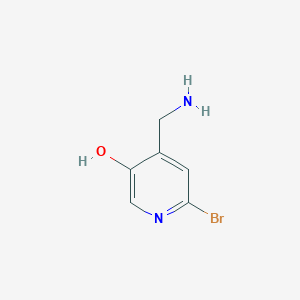
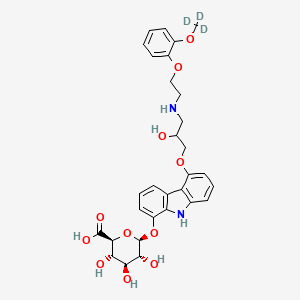
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

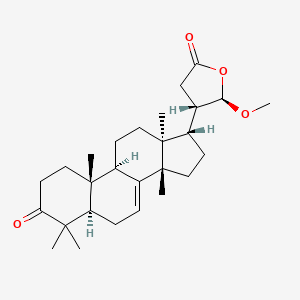
![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)
![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)

